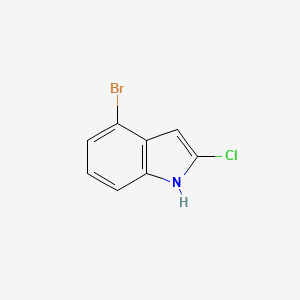

4-bromo-2-chloro-1H-indole

Description

Properties

Molecular Formula |

C8H5BrClN |

|---|---|

Molecular Weight |

230.49 g/mol |

IUPAC Name |

4-bromo-2-chloro-1H-indole |

InChI |

InChI=1S/C8H5BrClN/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H |

InChI Key |

BKRXWVJGWFDPOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N2)Cl)C(=C1)Br |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

The compound has garnered attention for its potential biological activities, particularly in the following areas:

Antimicrobial Activity

4-Bromo-2-chloro-1H-indole has demonstrated significant antimicrobial properties. Studies have shown effective inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration values ranging from 75 to 150 µg/mL.

Anticancer Properties

Research indicates that this compound exhibits anticancer effects by inducing apoptosis in various cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Synthetic Applications

4-Bromo-2-chloro-1H-indole serves as a versatile building block in organic synthesis. Its unique electronic properties make it suitable for developing organic semiconductors and other advanced materials . Additionally, it acts as an intermediate in synthesizing various pharmaceuticals targeting neurological disorders and inflammatory diseases .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that treatment with 4-bromo-2-chloro-1H-indole resulted in a significant reduction in cell viability among cancer cell lines compared to control groups. The mechanism involved the activation of apoptotic pathways.

Case Study 2: Antimicrobial Effects

A comprehensive study assessed the antimicrobial efficacy of this compound against multiple bacterial strains, confirming its effectiveness through various assays that measured inhibition zones and MIC values.

Research Findings

Recent findings emphasize the compound's potential in pharmaceutical applications:

- Pharmaceutical Development: It is being explored as a lead compound for drug development due to its diverse biological activities.

- Material Science Applications: Its properties are being investigated for use in organic electronics and as intermediates for synthesizing complex organic molecules .

Data Summary Tables

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory mediators |

| Synthetic Reaction | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide or potassium tert-butoxide | Various substituted derivatives |

| Oxidation | Potassium permanganate or hydrogen peroxide | Oxidized derivatives |

| Coupling | Suzuki or Heck coupling | More complex organic molecules |

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Computed and Experimental Properties

Key Observations:

Spectroscopic Characterization

- ¹H NMR :

- ¹³C NMR :

- 5-Bromo-3-(2-(4-fluorophenyl)triazol-1-yl)ethyl-1H-indole : Carbonyl carbons at δ 146.0, aromatic carbons at δ 121–135 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-2-chloro-1H-indole?

- Methodology :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Similar indole derivatives are synthesized using CuI catalysts in PEG-400:DMF solvent mixtures. For example, 5-bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole was prepared via a 12-hour reaction, followed by extraction (water/EtOAc) and purification via flash column chromatography .

- Sonogashira coupling : Aryl halides (e.g., 4-bromo-1H-indole) can react with terminal alkynes under palladium catalysis. For 4-bromo-2-(3-chlorophenyl)-1H-indole, NaOH treatment and column chromatography (hexane/EtOAc, 8:1) yielded the product (48% yield) .

- Halogenation : Efficient synthesis of 2-haloindoles (e.g., 2-chloroindole) via directed lithiation and halogenation provides insights into regioselective bromination/chlorination .

Q. How is the structure of 4-bromo-2-chloro-1H-indole confirmed using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aromatic protons in similar compounds show peaks at δ 7.23–7.14 ppm (multiplet) and δ 4.62 ppm (triplet for CH₂ groups) .

- ¹³C NMR : Key signals include δ 146.0 (C-Br), 135.5 (C-Cl), and 110.3–129.5 ppm (aromatic carbons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 385.0461 for a related compound) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize 4-bromo-2-chloro-1H-indole at specific positions?

- Methodology :

- Reaction conditions : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/H₂O. For example, 4'-chloro-3-(5-chloro-1H-indol-2-yl)biphenyl-4-ol was synthesized via Suzuki coupling, yielding derivatives confirmed by LC-MS (m/z 351.9) .

- Regioselectivity : Bromine at position 4 activates the indole ring for coupling at position 2 or 6, depending on steric and electronic factors .

Q. What factors influence the regioselectivity of electrophilic substitution reactions in 4-bromo-2-chloro-1H-indole derivatives?

- Key factors :

- Substituent effects : Electron-withdrawing groups (Br, Cl) direct electrophiles to less substituted positions. For example, nitration of 2-phenylindole favors position 5 due to steric hindrance at position 3 .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) enhance reactivity at electron-deficient sites, while low temperatures favor kinetic control .

Q. How should researchers address discrepancies in reported yields or spectroscopic data for 4-bromo-2-chloro-1H-indole derivatives?

- Troubleshooting :

- Yield variations : Differences in CuAAC yields (25% vs. 50%) may stem from solvent ratios (PEG-400:DMF), catalyst loading (CuI), or workup efficiency .

- NMR inconsistencies : Verify deuterated solvent purity (e.g., CDCl₃ vs. DMSO-d₆) and calibration. For example, δ 7.12 ppm (d, J = 2.0 Hz) in CDCl₃ could shift in DMSO .

Q. What methodologies are used to evaluate the bioactivity of 4-bromo-2-chloro-1H-indole in medicinal chemistry research?

- In vitro assays :

- Antioxidant activity : Measure radical scavenging (e.g., DPPH assay) for indole derivatives, as demonstrated for 5-bromo-3-substituted indoles in ischemia treatment studies .

- Enzyme inhibition : Use fluorescence-based assays to study interactions with targets like kinases or cytochrome P450, leveraging indole’s planar structure for active-site binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.